molecular formula C12H13FO B15275253 2-(3-Fluorophenyl)cyclohexan-1-one

2-(3-Fluorophenyl)cyclohexan-1-one

Cat. No.: B15275253
M. Wt: 192.23 g/mol
InChI Key: XFNKVKMQLGJGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)cyclohexan-1-one is a chemical compound belonging to the arylcyclohexylamine class It is structurally related to ketamine, a well-known anesthetic and dissociative drug

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-fluorobenzonitrile in the presence of a Grignard reagent, such as cyclopentyl magnesium bromide . The reaction proceeds through the formation of an intermediate, which is then subjected to bromination and subsequent reaction with methylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)cyclohexan-1-one is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can influence its pharmacological properties and reactivity compared to other similar compounds . This structural variation may result in different binding affinities and effects on the NMDA receptor, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

2-(3-fluorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H13FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11H,1-2,6-7H2

InChI Key

XFNKVKMQLGJGJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.